molecular formula C9H11FOS B1281417 2-[(3-Fluorobenzyl)thio]ethanol CAS No. 85582-62-3

2-[(3-Fluorobenzyl)thio]ethanol

Cat. No. B1281417
CAS RN: 85582-62-3
M. Wt: 186.25 g/mol
InChI Key: WPHAPQOGPSLSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluorobenzyl)thio]ethanol is a chemical compound with the linear formula C9H11FOS . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-[(3-Fluorobenzyl)thio]ethanol involves the reaction of 1-(Bromomethyl)-3-fluorobenzene with 2-sulfanylethanol in the presence of potassium carbonate . The reaction mixture is stirred at room temperature for 48 hours . The solvent is then removed under reduced pressure, and the crude material is extracted with dichloromethane and water . The organic layer is collected, dried, filtered, and the solvent is removed under reduced pressure to yield the product .


Molecular Structure Analysis

The molecular weight of 2-[(3-Fluorobenzyl)thio]ethanol is 186.25 . The linear structure formula is C9H11FOS .


Physical And Chemical Properties Analysis

2-[(3-Fluorobenzyl)thio]ethanol is a liquid at room temperature . It has a molecular weight of 186.25 .

Scientific Research Applications

Medicinal Chemistry

2-[(3-Fluorobenzyl)thio]ethanol: is a compound that can be utilized in medicinal chemistry as a building block for synthesizing various pharmacologically active molecules. Its structure allows for the introduction of a fluorine atom and a thioether moiety into drug candidates, which can significantly affect their biological activity and pharmacokinetics .

Material Science

In material science, this compound’s ability to introduce sulfur-containing functional groups makes it valuable for creating new materials with enhanced properties. Sulfur can improve the binding strength and durability of materials, making 2-[(3-Fluorobenzyl)thio]ethanol a potential candidate for developing advanced composites and coatings .

Organic Semiconductors

The thioether group in 2-[(3-Fluorobenzyl)thio]ethanol can be exploited to synthesize organic semiconductors. These semiconductors are used in a variety of electronic devices due to their flexibility, tunable electronic properties, and ease of fabrication. The incorporation of sulfur can enhance charge mobility, which is crucial for high-performance organic semiconductors .

Corrosion Inhibitors

2-[(3-Fluorobenzyl)thio]ethanol: may serve as a precursor for corrosion inhibitors. The presence of both the benzyl group and the thioether linkage can lead to compounds that adsorb onto metal surfaces, forming a protective layer that prevents corrosion, which is particularly useful in industrial applications .

Organic Field-Effect Transistors (OFETs)

This compound’s molecular structure is suitable for the development of OFETs. The fluorobenzyl group can influence the packing of molecules in the solid state, potentially leading to improved charge transport properties. This makes 2-[(3-Fluorobenzyl)thio]ethanol a candidate for use in the synthesis of materials for OFET components .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 2-[(3-Fluorobenzyl)thio]ethanol can be harnessed in the creation of OLEDs. The compound could be used to synthesize emissive materials or host materials that transport electrons or holes, contributing to the overall efficiency and stability of OLED devices .

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHAPQOGPSLSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509657
Record name 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzyl)thio]ethanol

CAS RN

85582-62-3
Record name 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.